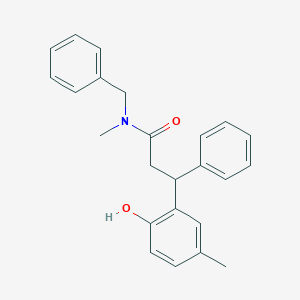![molecular formula C24H28N4O2 B4110356 N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B4110356.png)
N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide
描述
N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide, commonly referred to as MPWB, is a chemical compound that belongs to the family of phthalazinone derivatives. It has been synthesized for its potential use in scientific research applications, particularly in the field of neuroscience.
作用机制
The mechanism of action of MPWB involves its binding to the DAT protein, which is located on the presynaptic terminal of dopaminergic neurons. MPWB binds to a specific site on the DAT protein, which prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can then activate dopamine receptors on the postsynaptic neuron.
Biochemical and physiological effects:
The biochemical and physiological effects of MPWB are primarily related to its ability to increase dopamine levels in the brain. This can lead to various effects such as increased locomotor activity, reward-seeking behavior, and improved cognitive function. However, the long-term effects of increased dopamine levels are not well understood and require further investigation.
实验室实验的优点和局限性
One advantage of using MPWB in lab experiments is its high selectivity for the DAT protein, which allows for specific investigation of dopamine-related pathways. Additionally, MPWB has been shown to have a long half-life in vivo, which allows for extended periods of observation. However, one limitation of using MPWB is its potential for off-target effects, which can lead to unintended results.
未来方向
There are several future directions for the use of MPWB in scientific research. One area of interest is the investigation of the role of dopamine in various neurological disorders such as depression and schizophrenia. Additionally, the development of more selective DAT inhibitors could lead to improved understanding of dopamine-related pathways in the brain. Finally, the use of MPWB in combination with other compounds could lead to the development of novel treatments for neurological disorders.
科学研究应用
MPWB has been primarily studied for its potential use as a tool for investigating the role of certain neurotransmitters in the brain. Specifically, it has been used to study the function of the dopamine transporter (DAT), which is responsible for regulating the levels of dopamine in the brain. MPWB has been found to inhibit the reuptake of dopamine by DAT, leading to an increase in dopamine levels in the brain. This effect has been used to investigate the role of dopamine in various neurological disorders such as Parkinson's disease and addiction.
属性
IUPAC Name |
N-[5-(4-methoxyphthalazin-1-yl)-2-piperidin-1-ylphenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-3-9-22(29)25-20-16-17(12-13-21(20)28-14-7-4-8-15-28)23-18-10-5-6-11-19(18)24(30-2)27-26-23/h5-6,10-13,16H,3-4,7-9,14-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODQHCBJULSTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)OC)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4110289.png)
![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4110292.png)
![2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4110294.png)
![4-[(8-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4110298.png)
![3-(2-oxo-2-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}ethyl)-1-isoindolinone](/img/structure/B4110323.png)
![ethyl 2-amino-7-(4-fluorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4110329.png)
![N-[4-(cyanomethyl)phenyl]isonicotinamide](/img/structure/B4110334.png)
![1-(2,3-difluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4110341.png)


![2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4110360.png)
![4-(benzyloxy)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4110372.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4110388.png)
![N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~,N~2~-trimethylglycinamide](/img/structure/B4110389.png)
